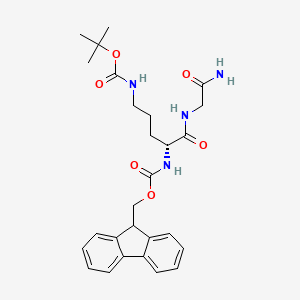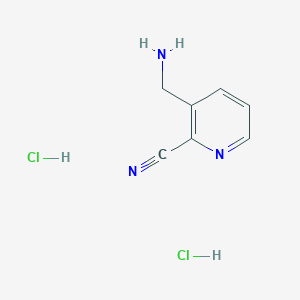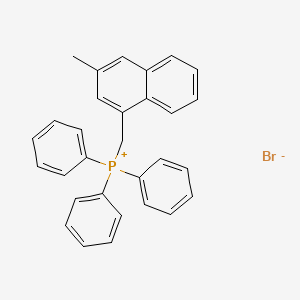
2-Methoxy-3-methyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3-methyl-1,1’-biphenyl is an organic compound with the molecular formula C14H14O It is a derivative of biphenyl, where one of the phenyl rings is substituted with a methoxy group (-OCH3) at the second position and a methyl group (-CH3) at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methoxy-3-methyl-1,1’-biphenyl can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid under mild conditions . For instance, 3-bromo-2-methoxytoluene can be coupled with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like ethanol or water .
Industrial Production Methods
Industrial production of 2-Methoxy-3-methyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-3-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The aromatic rings can be hydrogenated under high pressure and in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-hydroxy-3-methyl-1,1’-biphenyl.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-3-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-3-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For instance, its methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound’s aromatic structure allows it to intercalate with DNA or interact with enzymes, potentially inhibiting their activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxybiphenyl: Lacks the methyl group at the third position.
3-Methylbiphenyl: Lacks the methoxy group at the second position.
2-Methoxy-4-methyl-1,1’-biphenyl: Has the methyl group at the fourth position instead of the third.
Uniqueness
2-Methoxy-3-methyl-1,1’-biphenyl is unique due to the specific positioning of the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its solubility, stability, and interaction with other molecules, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C14H14O |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
2-methoxy-1-methyl-3-phenylbenzene |
InChI |
InChI=1S/C14H14O/c1-11-7-6-10-13(14(11)15-2)12-8-4-3-5-9-12/h3-10H,1-2H3 |
Clave InChI |
HHABEJRLPMQDKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


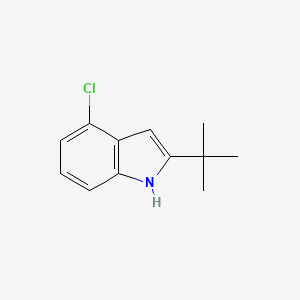
![Phenyl[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B13139500.png)

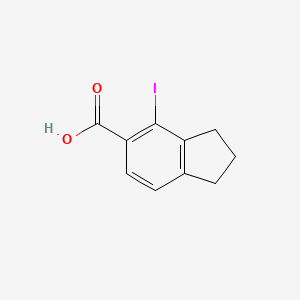
![6-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B13139505.png)
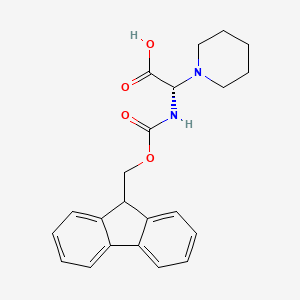

![N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13139524.png)
phosphanium bromide](/img/structure/B13139527.png)
![11-Bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13139530.png)

